REACTION_CXSMILES
|
[CH3:1][O:2][C:3]1[CH:8]=[CH:7][C:6]([O:9][CH3:10])=[CH:5][C:4]=1[CH2:11][C:12]([OH:14])=O.[Br:15]Br>C(O)(=O)C>[Br:15][C:7]1[C:6]([O:9][CH3:10])=[CH:5][C:4]([CH2:11][CH2:12][OH:14])=[C:3]([O:2][CH3:1])[CH:8]=1
|
Name
|
|
Quantity
|
3 g
|
Type
|
reactant
|
Smiles
|
COC1=C(C=C(C=C1)OC)CC(=O)O
|
Name
|
|
Quantity
|
30 mL
|
Type
|
solvent
|
Smiles
|
C(C)(=O)O
|
Name
|
|
Quantity
|
2.44 g
|
Type
|
reactant
|
Smiles
|
BrBr
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
0 °C
|
Type
|
CUSTOM
|
Details
|
the reaction mixture was stirred overnight at room temperature
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CONCENTRATION
|
Details
|
concentrated under reduced pressure
|
Type
|
WASH
|
Details
|
the solid residue was washed with cold hexane
|
Type
|
CUSTOM
|
Details
|
dried overnight
|
Duration
|
8 (± 8) h
|
Type
|
DISSOLUTION
|
Details
|
The residue was dissolved in THF
|
Type
|
TEMPERATURE
|
Details
|
cooled to 0° C
|
Type
|
ADDITION
|
Details
|
LAH (20 ml of 1.0 M in THF) was added slowly
|
Type
|
STIRRING
|
Details
|
the reaction mixture was stirred at 0° C. for 2 h
|
Duration
|
2 h
|
Type
|
CUSTOM
|
Details
|
Excess LAH was destroyed by careful addition of ethyl acetate
|
Type
|
CUSTOM
|
Details
|
The organic layer was separated
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried (MgSO4)
|
Type
|
CONCENTRATION
|
Details
|
concentrated under reduced pressure
|
Reaction Time |
8 (± 8) h |
Name
|
|
Type
|
product
|
Smiles
|
BrC1=CC(=C(C=C1OC)CCO)OC
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 3.1 g | |
YIELD: CALCULATEDPERCENTYIELD | 77.6% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |